molecular formula C10H18F3NO2 B15311581 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid

Cat. No.: B15311581
M. Wt: 241.25 g/mol
InChI Key: COTZXBLCMPRRHH-UHFFFAOYSA-N
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Description

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a dipropylamino group and a trifluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Formation of the Butanoic Acid Backbone: This can be achieved through various methods, such as the reaction of a suitable alkyl halide with a nucleophile.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

    Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions where the dipropylamine is introduced to the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and dipropylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-4,4,4-trifluorobutanoic acid
  • 3-(Dipropylamino)-3,3,3-trifluoropropanoic acid
  • 3-(Dipropylamino)-4,4,4-trifluoropentanoic acid

Uniqueness

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the dipropylamino group provides opportunities for diverse chemical interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H18F3NO2

Molecular Weight

241.25 g/mol

IUPAC Name

3-(dipropylamino)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H18F3NO2/c1-3-5-14(6-4-2)8(7-9(15)16)10(11,12)13/h8H,3-7H2,1-2H3,(H,15,16)

InChI Key

COTZXBLCMPRRHH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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